molecular formula C11H15NO3 B13796844 Methyl 6-amino-3-ethyl-2-methoxybenzoate CAS No. 681247-98-3

Methyl 6-amino-3-ethyl-2-methoxybenzoate

Cat. No.: B13796844
CAS No.: 681247-98-3
M. Wt: 209.24 g/mol
InChI Key: VSBJZXVBEURIJH-UHFFFAOYSA-N
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Description

Methyl 6-amino-3-ethyl-2-methoxybenzoate is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzoic acid, featuring an amino group at the 6th position, an ethyl group at the 3rd position, and a methoxy group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-amino-3-ethyl-2-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 6-amino-3-ethyl-2-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Another method involves the direct alkylation of 6-amino-2-methoxybenzoic acid with ethyl bromide in the presence of a base such as potassium carbonate. This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-3-ethyl-2-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.

    Reduction: Reduction reactions can convert the amino group to an amine or hydroxylamine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: Quinones and nitro derivatives.

    Reduction: Amines and hydroxylamines.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-amino-3-ethyl-2-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 6-amino-3-ethyl-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ethyl and methoxy groups can modulate the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-methoxybenzoate: Similar structure but lacks the ethyl group.

    Methyl 4-amino-2-methoxybenzoate: Similar structure but with the amino group at the 4th position.

    Ethyl 4-amino-3-ethoxybenzoate: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

Methyl 6-amino-3-ethyl-2-methoxybenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of the ethyl group at the 3rd position and the methoxy group at the 2nd position provides distinct steric and electronic effects, differentiating it from other similar compounds.

Properties

CAS No.

681247-98-3

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 6-amino-3-ethyl-2-methoxybenzoate

InChI

InChI=1S/C11H15NO3/c1-4-7-5-6-8(12)9(10(7)14-2)11(13)15-3/h5-6H,4,12H2,1-3H3

InChI Key

VSBJZXVBEURIJH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1)N)C(=O)OC)OC

Origin of Product

United States

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